molecular formula C15H14ClN3OS3 B11287737 5-(butylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one

5-(butylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B11287737
M. Wt: 383.9 g/mol
InChI Key: NVPKARNPPKZGBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(butylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that contains a thiazolo[4,5-d]pyrimidine core

Preparation Methods

The synthesis of 5-(butylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with thiourea to form an intermediate, which is then cyclized with butylthiol and other reagents under specific conditions to yield the final product. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts like palladium. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(butylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds include other thiazolo[4,5-d]pyrimidine derivatives, such as:

Properties

Molecular Formula

C15H14ClN3OS3

Molecular Weight

383.9 g/mol

IUPAC Name

5-butylsulfanyl-3-(4-chlorophenyl)-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C15H14ClN3OS3/c1-2-3-8-22-14-17-12-11(13(20)18-14)23-15(21)19(12)10-6-4-9(16)5-7-10/h4-7H,2-3,8H2,1H3,(H,17,18,20)

InChI Key

NVPKARNPPKZGBN-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC2=C(C(=O)N1)SC(=S)N2C3=CC=C(C=C3)Cl

Origin of Product

United States

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